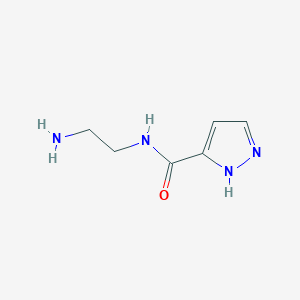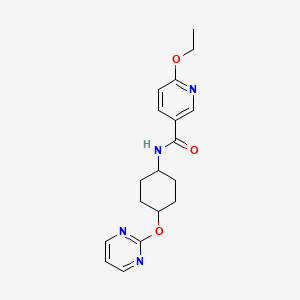![molecular formula C17H24N2O4S B2385550 N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351615-93-4](/img/structure/B2385550.png)
N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Antiviral Activity
One study utilized a microwave-assisted synthesis method to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, which demonstrated significant antiviral activity against influenza A and B viruses. These compounds were evaluated in MDCK cell cultures, showing a potent inhibitory effect and acting as influenza virus fusion inhibitors (Göktaş et al., 2012).
Synthesis of Azaspirodecane Derivatives
Another study described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. The synthesis involved stereochemistry-preserving steps, leading to the formation of the azaspirocycle, highlighting the compound's potential as a versatile intermediate in chemical syntheses (Mai et al., 2010).
Antiviral Evaluation of Spirothiazolidinone Derivatives
Research into spirothiazolidinone derivatives, structurally similar to the compound , showed promising antiviral properties. These derivatives were synthesized and evaluated against influenza A/H3N2 virus and human coronavirus 229E, with some compounds exhibiting strong antiviral activities (Apaydın et al., 2020).
Photo-mediated Spirocyclization
A study developed a metal- and oxidant-free route for the synthesis of azaspiro[4.5]deca-6,9-diene-3,8-dione through photo-mediated iodinated spirocyclization. This method signifies an eco-friendly approach to constructing iodinated spirocyclization products (Yang et al., 2022).
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-21-14-4-3-13(11-15(14)22-2)12-18-16(20)19-7-5-17(6-8-19)23-9-10-24-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKQKAXOVNNOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)OCCS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)
![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)


![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)


![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)

![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)
![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)
